2-(7-Methoxy-2-oxo-2H-1-benzopyran-4-yl)acetamide
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Overview
Description
2-(7-Methoxy-2-oxo-2H-1-benzopyran-4-yl)acetamide is a chemical compound belonging to the class of benzopyran derivatives. It is known for its diverse applications in various fields such as chemistry, biology, and medicine. The compound’s structure consists of a benzopyran ring with a methoxy group at the 7th position and an acetamide group at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Methoxy-2-oxo-2H-1-benzopyran-4-yl)acetamide typically involves the reaction of 7-methoxycoumarin with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified using recrystallization techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(7-Methoxy-2-oxo-2H-1-benzopyran-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its hydroxy derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted benzopyran derivatives .
Scientific Research Applications
2-(7-Methoxy-2-oxo-2H-1-benzopyran-4-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(7-Methoxy-2-oxo-2H-1-benzopyran-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to the modulation of biochemical pathways. This inhibition can result in various biological effects, such as anti-inflammatory and antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
7-Methoxycoumarin: A closely related compound with similar structural features but lacking the acetamide group.
Baicalin: Another benzopyran derivative with different substituents and biological activities.
Uniqueness
2-(7-Methoxy-2-oxo-2H-1-benzopyran-4-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its acetamide group enhances its solubility and reactivity compared to other benzopyran derivatives .
Properties
CAS No. |
502632-12-4 |
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Molecular Formula |
C12H11NO4 |
Molecular Weight |
233.22 g/mol |
IUPAC Name |
2-(7-methoxy-2-oxochromen-4-yl)acetamide |
InChI |
InChI=1S/C12H11NO4/c1-16-8-2-3-9-7(4-11(13)14)5-12(15)17-10(9)6-8/h2-3,5-6H,4H2,1H3,(H2,13,14) |
InChI Key |
WFNLTEHMLIXHCS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)N |
Origin of Product |
United States |
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